molecular formula C14H16N6OS B4806868 (5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B4806868
M. Wt: 316.38 g/mol
InChI Key: QJMUPUHXYZJGPG-UUILKARUSA-N
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Description

(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound characterized by its unique structure, which includes pyrazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their condensation with appropriate aldehydes and thiol-containing compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrazole and imidazole compounds.

Scientific Research Applications

(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the pyrazole and imidazole rings allows for strong binding interactions with metal ions and other biomolecules, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester
  • tert-Butyl carbamate

Uniqueness

Compared to similar compounds, (5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of pyrazole and imidazole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-3-[(1-ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6OS/c1-3-19-8-11(6-16-19)9-20-13(21)12(17-14(20)22)4-10-5-15-18(2)7-10/h4-8H,3,9H2,1-2H3,(H,17,22)/b12-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMUPUHXYZJGPG-UUILKARUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C(=O)C(=CC3=CN(N=C3)C)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)CN2C(=O)/C(=C\C3=CN(N=C3)C)/NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 6
(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

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